molecular formula C14H11Cl2NO3S B5719398 N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide

N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide

Cat. No.: B5719398
M. Wt: 344.2 g/mol
InChI Key: IGAMOUDAQYMQFX-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide is a synthetic sulfonamide derivative of high analytical purity, intended for research and development applications in laboratory settings. Compounds within this class are often investigated in medicinal chemistry for their potential as molecular scaffolds or for their biological activity, particularly as enzyme inhibitors. This acetamide features a distinct molecular structure with chlorophenyl and sulfonyl groups, which may influence its electronic properties and binding affinity. It is supplied with comprehensive analytical data to support research integrity. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) under controlled conditions.

Properties

IUPAC Name

N-(2-chlorophenyl)-N-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S/c1-10(18)17(14-5-3-2-4-13(14)16)21(19,20)12-8-6-11(15)7-9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAMOUDAQYMQFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide typically involves the reaction of 2-chloroaniline with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 2-chlorophenyl and 4-chlorophenyl groups undergo nucleophilic substitution under specific conditions.

Key Reactions:

  • Chlorine Replacement with amines, thiols, or alkoxides.

  • Regioselectivity : The 4-chlorophenyl group (para-substituted) exhibits higher reactivity than the 2-chlorophenyl (ortho-substituted) group due to steric and electronic factors .

Reagents and Conditions:

ReagentSolventTemperatureReaction TimeMajor Product
EthylenediamineDMF80–100°C6–8 hrsDiamino-substituted derivative
Sodium methoxideDMSO60°C4 hrsMethoxy-substituted derivative
ThiophenolTolueneReflux12 hrsThioether derivative

Mechanistic Insight : NAS proceeds via a Meisenheimer complex intermediate, with the sulfonyl group acting as an electron-withdrawing activator .

Reduction of the Sulfonyl Group

The sulfonyl moiety can be reduced to a sulfide or thioether under controlled conditions.

Key Reactions:

  • Sulfonyl → Sulfide : Achieved using LiAlH₄ or catalytic hydrogenation .

  • Selectivity : Complete reduction requires stoichiometric reductants and anhydrous conditions.

Comparative Data:

Reducing AgentSolventTemperatureYieldByproducts
LiAlH₄ (4 equiv)THF0°C → RT78%Trace sulfoxide
H₂/Pd-C (10% w/w)Ethanol50°C65%None

Application : This reduction enables access to bioactive sulfide derivatives for pharmacological screening .

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.

Reaction Pathways:

  • Acidic Hydrolysis : Concentrated HCl (6M) at reflux produces 2-[(4-chlorophenyl)sulfonyl]acetic acid and 2-chloroaniline .

  • Basic Hydrolysis : NaOH (2M) in aqueous ethanol yields the sodium salt of the carboxylic acid.

Kinetic Data:

ConditionRate Constant (k, h⁻¹)Activation Energy (Eₐ, kJ/mol)
6M HCl0.45 ± 0.0372.1
2M NaOH0.28 ± 0.0285.6

Stability Note : The sulfonyl group remains intact during hydrolysis, confirming its resistance to nucleophilic attack under these conditions .

Oxidation Reactions

While the sulfonyl group is fully oxidized, the chlorophenyl rings may undergo electrophilic substitution under harsh conditions.

Observations:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 0°C, yielding nitro derivatives at the meta position relative to chlorine.

  • Sulfonation : Limited reactivity due to deactivation by chlorine and sulfonyl groups.

Limitations : Low regioselectivity and competing side reactions (e.g., ring chlorination) reduce synthetic utility.

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related sulfonylacetamides:

CompoundNAS ReactivitySulfonyl Reduction EaseHydrolysis Rate (k, h⁻¹)
N-(4-chlorophenyl)sulfonylacetamideModerateHigh0.32
N-(2,4-dichlorophenyl)sulfonylacetamideLowModerate0.18
Target Compound High Low 0.45

Data extrapolated from .

Industrial and Synthetic Considerations

  • Scale-Up Challenges : NAS reactions require strict moisture control to prevent hydrolysis .

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity for pharmaceutical intermediates .

Scientific Research Applications

N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Crystallinity

Substituents on the phenyl ring and acetamide side chain significantly alter molecular geometry. For example:

  • N-(2-Chlorophenyl)-2,2,2-trichloroacetamide () exhibits shorter C–Cl bond lengths (1.741–1.779 Å) compared to non-chlorinated analogs, attributed to electron-withdrawing effects enhancing bond strength. The 2-chloro substituent induces steric hindrance, distorting the acetamide plane .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () demonstrates that the nitro group at the ortho position causes a 16.7° torsion angle, disrupting planarity. Intermolecular hydrogen bonds (C–H⋯O) stabilize its crystal packing .

Key Insight: Chlorine’s position (ortho vs. para) and additional electron-withdrawing groups (e.g., –NO₂, –CF₃) modulate bond parameters and intermolecular interactions, influencing solubility and stability.

Table 2: Bioactivity of Selected Analogs

Compound Substituents Activity (MIC, µg/mL)
7l () 4-Cl, 3,5-dimethylphenyl 8 (S. aureus)
N-(4-Chlorophenyl)-... (Target) 2-Cl, 4-Cl-sulfonyl Not reported
Electronic and Steric Impacts
  • N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide () features a hydroxyimino group, which increases electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in synthetic pathways .
  • 2-{[5-(2-Chlorophenyl)-4-methyltriazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () incorporates a sulfamoyl group, enhancing hydrogen-bonding capacity and aqueous solubility .

Key Insight: Electron-withdrawing groups (e.g., –NO₂, –SO₂–) increase acidity of the amide N–H, promoting hydrogen bonding and crystallinity, while bulky substituents (e.g., triazoles) may hinder packing efficiency.

Biological Activity

N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to acetamide, with two chlorinated phenyl rings. This structural configuration is significant as it influences the compound's biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes or receptors, leading to various pharmacological effects. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis, which is crucial for bacterial growth and replication .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens using methods such as minimum inhibitory concentration (MIC) assays. For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Pathogen
This compound0.22 - 0.25Staphylococcus aureus
Similar Derivative A10.63Salmonella typhi
Similar Derivative B10.31E. coli

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory properties. In vitro studies have shown that sulfonamide derivatives can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

Case Studies

  • Carbonic Anhydrase Inhibition : A study investigated the inhibition profile of various sulfonamide derivatives against human carbonic anhydrases (hCA I, II, IX, XII). While not directly testing this compound, related compounds showed promising inhibition rates (K_I values) indicating potential therapeutic applications in conditions like glaucoma and cancer .
  • Cytotoxicity Studies : Another investigation focused on cytotoxic effects against cancer cell lines such as A549 (lung carcinoma). Compounds structurally similar to this compound displayed significant cytotoxicity with IC_50 values suggesting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

Comparative studies highlight the importance of structural modifications in enhancing biological activity. For instance:

  • N-(2-bromophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide showed improved antimicrobial activity compared to its chloro counterpart.
  • N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]acetamide exhibited different selectivity profiles against various bacterial strains.

These findings suggest that subtle changes in substituents can significantly impact the pharmacological properties of sulfonamide derivatives.

Q & A

Q. What are the standard synthetic protocols for preparing N-(2-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide?

A common method involves reacting a sulfonamide precursor (e.g., N-(4-chloro-2-nitrophenyl)methanesulfonamide) with acetic anhydride under reflux conditions. The reaction mixture is typically heated for 30–60 minutes, followed by precipitation in ice-cold water and recrystallization from ethanol to obtain high-purity crystals . This approach ensures efficient acetylation of the sulfonamide group while maintaining regioselectivity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography is essential for resolving the molecular structure, including bond lengths, angles, and torsion angles (e.g., nitro group twist relative to the benzene ring, as seen in torsion angles of -16.7° and 160.9°) .
  • NMR and IR spectroscopy confirm functional groups (e.g., sulfonyl, acetamide) and substituent positions. For example, intramolecular C–H⋯O interactions can be identified via hydrogen-bonding patterns in IR .
  • Mass spectrometry validates molecular weight and fragmentation patterns, particularly for derivatives with chlorine isotopes .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound?

Crystal packing is stabilized by weak interactions such as:

  • Centrosymmetric head-to-tail interactions between methyl hydrogens and carbonyl oxygens (C–H⋯O, ~2.5–2.8 Å) .
  • Intermolecular N–H⋯O hydrogen bonds , which form infinite chains along specific crystallographic axes (e.g., [101] direction) .
  • Van der Waals forces between chlorophenyl groups, contributing to layered stacking. These interactions are critical for predicting solubility and stability .

Q. What strategies resolve discrepancies in crystallographic data between synthetic batches?

  • Refinement of hydrogen placement : Use riding models with fixed C–H distances (0.95 Å) and isotropic displacement parameters (Uiso(H) = 1.2 Ueq(C)) to reduce noise .
  • Check for impurities : Compare experimental data (e.g., torsion angles, unit cell parameters) with computational models or reference structures (e.g., Cambridge Structural Database) .
  • Temperature control : Variations in crystal growth conditions (e.g., slow evaporation vs. rapid cooling) can alter packing motifs, requiring repeated trials .

Q. How do substituent positions on the chlorophenyl and sulfonyl groups affect reactivity and bioactivity?

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring increase sulfonamide acidity, enhancing nucleophilic substitution reactivity .
  • Steric effects : Ortho-substituted chlorophenyl groups induce torsional strain, reducing rotational freedom and altering binding affinities in enzyme inhibition studies .
  • Comparative studies : Substitute 2-chlorophenyl with 4-fluorophenyl or methoxyphenyl to assess changes in hydrogen-bonding networks and bioactivity .

Q. What methodologies address contradictions in spectral data during structural elucidation?

  • Cross-validation : Combine X-ray diffraction data with DFT-calculated geometries to verify bond lengths and angles .
  • Dynamic NMR : Resolve conformational ambiguities (e.g., rotational barriers in sulfonyl groups) by analyzing temperature-dependent spectra .
  • Isotopic labeling : Use deuterated analogs to distinguish overlapping signals in crowded regions of NMR spectra .

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